molecular formula C7H12O3 B081482 2-Oxoheptanoic acid CAS No. 13088-48-7

2-Oxoheptanoic acid

Cat. No. B081482
CAS RN: 13088-48-7
M. Wt: 144.17 g/mol
InChI Key: IDDYNNYMUPHFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxoheptanoic acid is a type of oxo carboxylic acid . It is a monocarboxylic acid with an acyl functional group . The molecular formula of 2-Oxoheptanoic acid is C7H12O3 and it has a molecular weight of 144.17 .


Molecular Structure Analysis

The molecular structure of 2-Oxoheptanoic acid consists of a seven-carbon chain with a ketone functional group on the second carbon and a carboxylic acid functional group on the last carbon .


Physical And Chemical Properties Analysis

2-Oxoheptanoic acid has a melting point of 29-30 °C and a boiling point of 108-111 °C (at a pressure of 17 Torr). Its density is predicted to be 1.061±0.06 g/cm3. The pKa value is predicted to be 2.73±0.54 .

Scientific Research Applications

  • Synthesis of Organic Compounds : 2-Oxoheptanoic acid or its esters are used as precursors in the synthesis of various organic compounds. For example, they have been used in alternate procedures to prepare 2-methyl-1,3-cyclohexanedione, a compound that avoids high-pressure hydrogenation conditions (Chattopadhyay, Banerjee, & Sarma, 1979).

  • Oxidation Studies : It has been found that 2-methylcyclohexanone is oxidized by dioxygen in the presence of specific catalysts to yield 6-oxoheptanoic acid. This study shows the potential application of 2-Oxoheptanoic acid in oxidation reactions (Atlamsani, Brégeault, & Ziyad, 1993).

  • Mass Spectrometry and Fragmentation Studies : 2-Oxoheptanoic acid has been characterized in mass spectrometric studies. These studies provide insights into the fragmentation pathways of small oxocarboxylic acids, which are essential for understanding their chemical behavior (Kanawati, Joniec, Winterhalter, & Moortgat, 2007).

  • Biotechnological Applications : 2-Oxoheptanoic acid is identified as a potential biotechnological target for producing functionalized compounds. These compounds can be used as building blocks in synthetic chemistry, particularly in stereoselective or regioselective reactions (Stottmeister, Aurich, Wilde, Andersch, Schmidt, & Sicker, 2005).

  • Therapeutic Research : Research has been conducted on compounds like oleanolic acid and its derivatives, which show benefits in the prevention and treatment of type 2 diabetes and associated complications. While this is not directly related to 2-Oxoheptanoic acid, it highlights the interest in related organic compounds for therapeutic applications (Camer, Yu, Szabo, & Huang, 2014).

Safety And Hazards

2-Oxoheptanoic acid is classified as a hazardous substance. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-3-4-5-6(8)7(9)10/h2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDYNNYMUPHFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415258
Record name 2-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxoheptanoic acid

CAS RN

13088-48-7
Record name 2-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxoheptanoic acid
Reactant of Route 2
2-Oxoheptanoic acid
Reactant of Route 3
2-Oxoheptanoic acid
Reactant of Route 4
2-Oxoheptanoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Oxoheptanoic acid
Reactant of Route 6
Reactant of Route 6
2-Oxoheptanoic acid

Citations

For This Compound
26
Citations
SC Jain, SS Tavale, AB Biswas - Acta Crystallographica, 1966 - scripts.iucr.org
In continuation of our work on the structures of the sodium salts of c¢-oxoacids (Tavale, Pant & Biswas, 1961, 1963, 1964), a report on the structural results of sodium salts of (i) 2-…
Number of citations: 8 scripts.iucr.org
S Textor, S Bartram, J Kroymann, KL Falk, A Hick… - Planta, 2004 - Springer
… 2-Oxoheptanoic acid was synthesized according to the following protocol. A mixture of … 110C) giving 7.21 g (66% yield) 2-oxoheptanoic acid, the identity of which was verified by mass …
Number of citations: 137 link.springer.com
ML Rueppel, H Rapoport - Journal of the American Chemical …, 1972 - ACS Publications
… the nitrogen was shown to be unnecessary by application of the rearrangement reaction to 2-oxoheptanamide (18) prepared from the 2-oxoheptanoic acid (19). The acid 19 was …
Number of citations: 58 pubs.acs.org
KL Falk, C Vogel, S Textor, S Bartram, A Hick… - Phytochemistry, 2004 - Elsevier
… After removal of the solvent under reduced pressure, the residual oil was distilled (110 C, 4 mbar) to give 7.21 g of 2-oxoheptanoic acid (66% yield) verified by mass spectrometry and …
Number of citations: 74 www.sciencedirect.com
G Krix, AS Bommarius, K Drauz, M Kottenhahn… - Journal of …, 1997 - Elsevier
The substrate range of leucine dehydrogenase and phenylalanine dehydrogenase isolated from different organisms was investigated using a range of hydrophobic α-keto acids. …
Number of citations: 136 www.sciencedirect.com
K Nakamura, K Inoue, K Ushio, S Oka… - The Journal of Organic …, 1988 - ACS Publications
… In a 30-mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser were added 2-oxoheptanoic acid (17.17 g, 0.12 mol), p-toluenesulfonic acid (0.07 g, cat.), …
Number of citations: 183 pubs.acs.org
A Sornakili, S Thankappan, AP Sridharan… - … and Molecular Plant …, 2020 - Elsevier
… sphaerica EF3 showed a wide spectrum of compounds like 2-oxoheptanoic acid (2953.0, 2868.0, 1731.6.0, 1214.1 cm −1 ), propyl esters of acetic acid (1743.97, 1238.72 cm −1 ), and 2,…
Number of citations: 31 www.sciencedirect.com
DW Graham, WT Ashton, L Barash… - Journal of medicinal …, 1987 - ACS Publications
The title enzyme deactivates the potent carbapenem antibiotic imipenem inthe kidney, producing low antibiotic levels in the urinary tract. A series of (Z)-2-(acylamino)-3-substituted-…
Number of citations: 116 pubs.acs.org
LW Mapson, JF March, DA Wardale - Biochemical Journal, 1969 - portlandpress.com
… The oxo acids tested included oxaloacetic acid, pyruvic acid, phenylpyruvic acid, 2-oxobutyric acid, 2-oxovaleric acid, 2-oxoheptanoic acid, oxoglutaric acid and glyoxylic acid. The most …
Number of citations: 35 portlandpress.com
MG Vinogradov, LN Kalgorodova… - Russian chemical …, 1995 - Springer
… 2,3 According to the route developed by Merck, 4 the key intermediate in the synthesis of cilastatin is 7-bromo- or 7-chloro-2-oxoheptanoic acid (3), which is condensed …
Number of citations: 4 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.